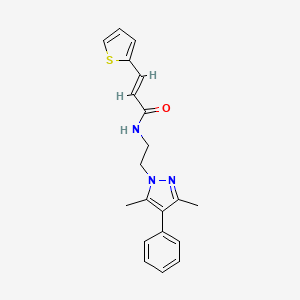

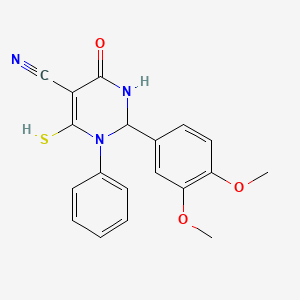

![molecular formula C7H4ClN3O B2512651 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1650574-62-1](/img/structure/B2512651.png)

7-chloropyrido[4,3-d]pyrimidin-4(3H)-one

説明

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines, which are structurally similar to the requested compound, often involves the condensation of pyrimidine-5-carbaldehydes followed by cyclization . For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride led to the formation of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines .科学的研究の応用

Synthesis and Medicinal Chemistry

The pyranopyrimidine core, including compounds like 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one, plays a crucial role in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. These compounds are intensively investigated for their diverse applicability, emphasizing the development of substituted pyranopyrimidines and pyrimidinones through various synthetic pathways employing hybrid catalysts. This includes the use of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and solvent-free conditions. The review highlights the significance of hybrid catalysts in the synthesis of these scaffolds, which may inspire further research in catalytic applications for drug development (Parmar, Vala, & Patel, 2023).

Biological Evaluation and Applications

The synthesis and biological evaluation of pyrido[4,3-d]pyrimidines have been extensively studied, indicating their significant role in drug discovery. Different synthetic approaches leading to the development of pyrido[4,3-d]pyrimidines highlight their potential in creating new strategies for future researchers. This underlines the importance of such compounds in medicinal chemistry, suggesting a promising avenue for the development of novel therapeutics based on pyrimidine scaffolds (Yadav & Shah, 2022).

Comprehensive Insights into Pyrimidine Derivatives

Pyrimidines and their derivatives, including 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one, are recognized for their anticancer, anti-HIV, antifungal, and antibacterial activities. A comprehensive review on clinically approved pyrimidine-containing drugs and recent studies on the broad-spectrum activities of pyrimidine analogs provides insights into their potential as a scaffold for drug discovery. This emphasizes the significance of pyrimidine analogs in the development of new drugs due to their versatile biological activities (JeelanBasha & Goudgaon, 2021).

作用機序

Target of Action

The primary targets of 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one are various tyrosine kinases . These enzymes catalyze phosphate transfer from ATP to tyrosine residues in proteins and represent important targets for antitumor drugs .

Mode of Action

7-Chloropyrido[4,3-d]pyrimidin-4(3H)-one interacts with its targets, the tyrosine kinases, by selectively inhibiting their activity . This inhibition results in a decrease in the phosphorylation of tyrosine residues in proteins, thereby affecting the signaling pathways that these proteins are involved in .

Biochemical Pathways

The inhibition of tyrosine kinases by 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one affects several biochemical pathways. These include pathways involved in cell cycle regulation and transcription . The downstream effects of this inhibition can lead to the suppression of tumor growth and proliferation .

Pharmacokinetics

It is soluble in organic solvents , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one’s action include the inhibition of tyrosine kinase activity, leading to a decrease in the phosphorylation of tyrosine residues in proteins . This can result in the suppression of tumor growth and proliferation .

特性

IUPAC Name |

7-chloro-3H-pyrido[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-6-1-5-4(2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVECITGQRKHHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Cl)C(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1650574-62-1 | |

| Record name | 7-chloro-3H,4H-pyrido[4,3-d]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2512571.png)

![4,5-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2512575.png)

![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2512578.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2512580.png)

![9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2512582.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B2512585.png)